molecular formula C8H13ClO3 B1375960 2-Cyclohexen-1-ol, 4-chloro-, acetate, cis- CAS No. 82736-39-8

2-Cyclohexen-1-ol, 4-chloro-, acetate, cis-

Cat. No. B1375960
CAS RN: 82736-39-8
M. Wt: 192.64 g/mol
InChI Key: KIHLISCJPVOTJW-RIHPBJNCSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Cyclohexen-1-ol is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyclohexen-1-ol include a molecular weight of 98.1430 . More detailed properties such as melting point, boiling point, density, etc., are not available in the sources I found.

Safety and Hazards

For the base compound 2-Cyclohexen-1-ol, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

acetic acid;(1S,4R)-4-chlorocyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO.C2H4O2/c7-5-1-3-6(8)4-2-5;1-2(3)4/h1,3,5-6,8H,2,4H2;1H3,(H,3,4)/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHLISCJPVOTJW-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(C=CC1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C[C@H](C=C[C@H]1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70836777
Record name Acetic acid--(1S,4R)-4-chlorocyclohex-2-en-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70836777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexen-1-ol, 4-chloro-, acetate, cis-

CAS RN

82736-39-8
Record name Acetic acid--(1S,4R)-4-chlorocyclohex-2-en-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70836777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexen-1-ol, 4-chloro-, acetate, cis-
Reactant of Route 2
2-Cyclohexen-1-ol, 4-chloro-, acetate, cis-
Reactant of Route 3
2-Cyclohexen-1-ol, 4-chloro-, acetate, cis-
Reactant of Route 4
2-Cyclohexen-1-ol, 4-chloro-, acetate, cis-
Reactant of Route 5
2-Cyclohexen-1-ol, 4-chloro-, acetate, cis-
Reactant of Route 6
2-Cyclohexen-1-ol, 4-chloro-, acetate, cis-

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